molecular formula C5H11NSi B1585412 (Trimethylsilyl)methyl isocyanide CAS No. 30718-17-3

(Trimethylsilyl)methyl isocyanide

Cat. No. B1585412
CAS RN: 30718-17-3
M. Wt: 113.23 g/mol
InChI Key: OLSTVZKPVGMQKB-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2NC . It has a molecular weight of 113.23 .


Synthesis Analysis

The synthesis of (Trimethylsilyl)methyl isocyanide and its reaction with protic nucleophiles have been reported . An improved preparation of (Trimethylsilyl)methyl isocyanide is also reported . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Chemical Reactions Analysis

(Trimethylsilyl)methyl isocyanide reacts with protic nucleophiles . The reaction of (Trimethylsilyl)methyl isocyanide with (η 2 -formaldehyde)zirconocene complex is reported to yield insertion products . Mono- and diphenols add to trimethyl isocyanate on heating to give the corresponding aryl urethanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Trimethylsilyl)methyl isocyanide include a molecular weight of 113.23, a liquid form, a refractive index n20/D of 1.416 (lit.), a boiling point of 52-53 °C/35 mmHg (lit.), and a density of 0.803 g/mL at 25 °C (lit.) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of (Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, focusing on unique applications across different fields:

Organic Synthesis

(Trimethylsilyl)methyl isocyanide is used in organic synthesis for various purposes:

Pharmaceutical Research

In pharmaceutical research, (Trimethylsilyl)methyl isocyanide has been found to have several applications:

Material Science

(Trimethylsilyl)methyl isocyanide also finds application in material science:

MilliporeSigma - (Trimethylsilyl)isothiocyanate MilliporeSigma - (Trimethylsilyl)methyl isocyanide MilliporeSigma - (Trimethylsilyl)isocyanate RSC Publishing - Isonitrile-responsive and bioorthogonally removable tetrazine RSC Publishing - Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles

Safety And Hazards

(Trimethylsilyl)methyl isocyanide is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

(Trimethylsilyl)methyl isocyanide may be used in the preparation of isocyanomethylenetriphenylphosphorane . It has been found to be especially effective in deprotection reactions, and serum albumin can catalyze the elimination under physiological conditions . This chemistry will open new opportunities towards applications involving multiplexed release schemes .

properties

IUPAC Name

isocyanomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSTVZKPVGMQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332320
Record name (Trimethylsilyl)methyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)methyl isocyanide

CAS RN

30718-17-3
Record name (Trimethylsilyl)methyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)methyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Trimethylsilyl)methyl isocyanide
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Q & A

Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?

A1: (Trimethylsilyl)methyl isocyanide (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []

Q2: What is the structural characterization of the reaction product between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex?

A2: The reaction between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.

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